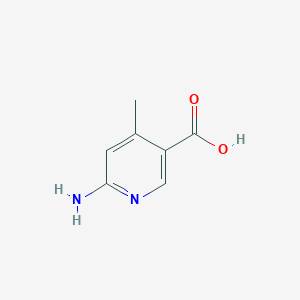

6-Amino-4-methylnicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKFFOOSODQYPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433364 | |

| Record name | 6-Amino-4-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179555-11-4 | |

| Record name | 6-Amino-4-methyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179555-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-4-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Amino-4-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 6-Amino-4-methylnicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical identity, physicochemical properties, and insights into its synthetic pathways. While specific experimental protocols for its synthesis and detailed biological activity are not extensively documented in publicly available literature, this guide furnishes information on related compounds and relevant biological pathways to provide a foundational understanding for researchers. All quantitative data is presented in structured tables for clarity, and conceptual workflows are visualized using diagrams.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group, a methyl group, and a carboxylic acid group. Its unique structure makes it a potential building block for the synthesis of more complex molecules with diverse biological activities.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 179555-11-4[1] |

| IUPAC Name | 6-Amino-4-methylpyridine-3-carboxylic acid |

| Molecular Formula | C₇H₈N₂O₂[1] |

| InChI | 1S/C7H8N2O2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11)[1] |

| InChIKey | FBKFFOOSODQYPO-UHFFFAOYSA-N[1] |

| SMILES | CC1=CC(=C(N=C1)N)C(=O)O |

Physicochemical Properties

A comprehensive summary of the physicochemical properties of this compound is presented below. Data for the closely related and more extensively studied 6-Methylnicotinic acid is included for comparison.

| Property | This compound | 6-Methylnicotinic acid |

| Molecular Weight | 152.15 g/mol [1] | 137.14 g/mol |

| Physical Form | Solid[1] | White to light yellow to light orange powder to crystals[2] |

| Melting Point | Not available | 210-213 °C[2] |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Sparingly soluble in water[2] |

| Purity (typical) | ≥95%[1] | Not specified |

| Storage | Keep in dark place, inert atmosphere, room temperature[1] | Store under inert gas at room temperature[2] |

Synthesis and Experimental Protocols

General Synthetic Workflow for Nicotinic Acid Derivatives

The synthesis of substituted nicotinic acids can be approached through various routes. A common strategy involves the modification of a pre-existing pyridine ring. The following diagram illustrates a conceptual workflow.

Caption: A generalized workflow for the synthesis of substituted nicotinic acids.

Example Experimental Protocol: Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde

This protocol, adapted from a published source, details the synthesis of a related nicotinic acid derivative and showcases common laboratory techniques in this area of chemistry.[3]

Materials:

-

2-Chloronicotinic acid

-

N-methylaniline

-

Diisopropylethylamine

-

Deionized water

-

Concentrated hydrochloric acid

-

Thionyl chloride

-

Dichloromethane (dry)

-

Morpholine

-

Triethylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium tri-tert-butoxyaluminum hydride (1.0 M solution in THF)

Procedure:

-

Amination:

-

In a 100 mL microwave reactor vessel, combine 2-chloronicotinic acid (1.58 g, 10 mmol), N-methylaniline (3.22 g, 30 mmol), diisopropylethylamine (3.88 g, 30 mmol), and deionized water (20 mL).[3]

-

Seal the vessel and irradiate the mixture at 200°C for 2 hours with stirring in a microwave reactor.[3]

-

After cooling, transfer the mixture to a round-bottom flask and acidify to pH 3-4 with concentrated hydrochloric acid.[3]

-

Cool the mixture in an ice bath for 30 minutes to precipitate the product, 6-(methyl(phenyl)amino)nicotinic acid.[3]

-

-

Amide Formation:

-

Suspend the 6-(methyl(phenyl)amino)nicotinic acid (2.28 g, 10 mmol) in dry dichloromethane (50 mL) in a three-necked round-bottom flask and cool to 0°C.[3]

-

Slowly add thionyl chloride (1.43 g, 12 mmol) dropwise over 15 minutes.[3]

-

Stir the reaction at room temperature for 2 hours until the solution becomes clear.[3]

-

In a separate flask, dissolve morpholine (1.05 g, 12 mmol) and triethylamine (2.02 g, 20 mmol) in dry dichloromethane (20 mL) and add this solution to the reaction mixture.[3]

-

-

Reduction to Aldehyde:

-

Dissolve the resulting morpholinamide (2.97 g, 10 mmol) in anhydrous THF (50 mL) under an inert atmosphere and cool to 0°C.[3]

-

Slowly add lithium tri-tert-butoxyaluminum hydride (15 mL of a 1.0 M solution in THF, 15 mmol) dropwise, maintaining the temperature below 5°C.[3]

-

Stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.[3]

-

Monitor the reaction progress by TLC or LC-MS.[3]

-

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Thionyl chloride and lithium tri-tert-butoxyaluminum hydride are hazardous and require careful handling under anhydrous conditions.[3]

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not been detailed in the reviewed literature. However, the broader class of nicotinic acid derivatives has been investigated for various pharmacological effects, including antimicrobial activity. Furthermore, as an amino acid derivative, it is pertinent to consider its potential interaction with nutrient-sensing pathways such as the mTOR signaling pathway.

Potential Antimicrobial Activity

Studies on novel nicotinic acid derivatives have demonstrated significant antibacterial effects, particularly against Gram-positive bacteria. For instance, certain acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have shown strong to very strong activity with minimal inhibitory concentrations (MIC) in the range of 1.95 µg/mL to 15.62 µg/mL.[4][5] These findings suggest that the nicotinic acid scaffold can be a valuable pharmacophore for the development of new antibacterial agents. The biological activity of this compound would require dedicated screening to be determined.

Relevance to the mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism, responding to nutrient availability, including amino acids. As this compound is an amino acid derivative, it could potentially influence this pathway. The mTORC1 complex integrates signals from amino acids, growth factors, and energy status to control protein synthesis and other anabolic processes.

The following diagram illustrates a simplified overview of the mTORC1 signaling pathway, highlighting the role of amino acids.

References

- 1. This compound | 179555-11-4 [sigmaaldrich.com]

- 2. Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.chemscene.com [file.chemscene.com]

- 4. mdpi.com [mdpi.com]

- 5. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 6-Amino-4-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-4-methylnicotinic acid, a substituted pyridine carboxylic acid, is a compound of interest in medicinal chemistry and drug development due to its structural similarity to nicotinic acid (Vitamin B3) and its derivatives, which are known to have various biological activities. Understanding the physicochemical properties of this compound is fundamental for its application in pharmaceutical formulations, for predicting its pharmacokinetic profile, and for designing novel therapeutic agents. This technical guide provides a summary of the available physicochemical data, detailed methodologies for its experimental determination, and an overview of its potential biological relevance.

Core Physicochemical Properties

Quantitative data for this compound is not extensively available in the public domain. The following tables summarize the known information for the target compound and a structurally related compound, 6-Methylnicotinic acid, for comparative purposes.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| CAS Number | 179555-11-4 | [1] |

| Physical Form | Solid | [1] |

| Melting Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Table 2: Physicochemical Data for 6-Methylnicotinic acid (for comparison)

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₂ | [2] |

| Molecular Weight | 137.14 g/mol | [2] |

| CAS Number | 3222-47-7 | [2] |

| Physical Form | White to light yellow powder/crystals | [3] |

| Melting Point | 210-213 °C | [3][4] |

| Water Solubility | Sparingly soluble | [3] |

| pKa (Predicted) | 2.37 ± 0.10 | [3] |

Experimental Protocols

Due to the lack of specific published experimental data for this compound, this section outlines detailed, standard methodologies for the determination of its key physicochemical properties.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (a preliminary rough determination may be necessary).

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

-

Solubility Determination

Solubility in various solvents is critical for formulation development and for predicting absorption.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, ethanol, dimethyl sulfoxide (DMSO), and buffered aqueous solutions at various pH values (e.g., pH 2, 7.4, 9).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

-

The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of the molecule at different physiological pH values, which influences its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

-

Sample Preparation: A solution of this compound of known concentration is prepared in water or a co-solvent system if aqueous solubility is low.

-

Apparatus: A calibrated pH meter with a suitable electrode and a burette for the titrant.

-

Procedure:

-

The solution of the compound is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value(s) are determined from the inflection points of the titration curve. For an acidic group, the pKa is the pH at which half of the group is ionized. For a basic group, the pKa of the conjugate acid is determined.

-

Spectral Properties

-

UV-Visible Spectroscopy: The UV-Vis spectrum would provide information about the electronic transitions within the molecule, particularly the pyridine ring and its substituents. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters.

-

Infrared (IR) Spectroscopy: The IR spectrum would reveal the presence of characteristic functional groups. Expected peaks would include those for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), C=C and C=N stretching (aromatic ring), and C-H stretching (methyl group).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show the number of different types of protons, their chemical environment, and their connectivity. Signals for the aromatic protons, the methyl protons, and the amine protons would be expected.

-

¹³C NMR would provide information on the carbon skeleton of the molecule.

-

Biological Activity and Signaling Pathways

Substituted nicotinic acids are known to interact with various biological targets. Notably, 6-amino substituted nicotinic acids have been identified as agonists of the G-protein coupled receptor GPR109b.

GPR109b Signaling Pathway

GPR109b, also known as Hydroxycarboxylic acid receptor 3 (HCA3), is a receptor for nicotinic acid and related compounds. Its activation is linked to the inhibition of lipolysis in adipocytes.

Caption: GPR109b signaling pathway initiated by an agonist.

Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties.

Caption: Experimental workflow for physicochemical characterization.

Conclusion

While specific experimental data for this compound remains limited in publicly accessible literature, this guide provides a framework for its systematic physicochemical characterization. The outlined experimental protocols are robust and widely accepted in the pharmaceutical sciences. The potential biological activity of this compound as a GPR109b agonist suggests a promising area for further investigation in the context of metabolic diseases. A thorough understanding of its physicochemical properties is a prerequisite for advancing its development as a potential therapeutic agent.

References

Solubility Profile of 6-Amino-4-methylnicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-4-methylnicotinic acid is a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its solubility in various solvents is fundamental for its application in synthesis, formulation, and biological screening. This technical guide provides an in-depth overview of the available solubility data for this compound and related compounds, details experimental protocols for solubility determination, and presents a generalized workflow for these procedures.

Data Presentation: Solubility of this compound and Related Compounds

The following tables summarize the available qualitative and quantitative solubility data.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Disclaimer: Specific quantitative data for this compound is not publicly available. The information below is based on general characteristics of similar molecules and should be confirmed experimentally. | ||

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Inferred from related compounds |

| Water | Likely Sparingly Soluble | Inferred from related compounds |

| Methanol | Likely Slightly Soluble | Inferred from related compounds |

| Ethanol | Likely Slightly Soluble | Inferred from related compounds |

Table 2: Solubility of 6-Methylnicotinic Acid (CAS: 3222-47-7)

| Solvent | Concentration | Method | Temperature (°C) | Source |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Requires sonication | Not Specified | [1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not Specified | Room Temperature | [2] |

| Water | Sparingly Soluble | Not Specified | Not Specified | [2] |

| Methanol | Slightly Soluble | Not Specified | Room Temperature | [2] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in its physicochemical characterization. The following are standard experimental protocols used in the pharmaceutical industry.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then quantified.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., DMSO, water, ethanol) in a sealed, inert container (e.g., glass vial). The excess solid should be clearly visible.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or µg/mL, by back-calculating from the concentration of the diluted sample.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution, typically in DMSO.

Principle: A concentrated stock solution of the compound in an organic solvent (usually DMSO) is diluted into an aqueous buffer. The concentration at which the compound precipitates is determined.

Methodology (Nephelometry):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Precipitation and Detection: Allow the solutions to equilibrate for a set period (e.g., 1-2 hours). Measure the turbidity of each well using a nephelometer, which detects light scattering caused by precipitated particles.

-

Data Analysis: The kinetic solubility is typically defined as the concentration at which the turbidity signal significantly increases above the background.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the equilibrium solubility of a compound using the shake-flask method.

References

Spectroscopic Analysis of 6-Amino-4-methylnicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and predicted spectroscopic data for 6-Amino-4-methylnicotinic acid (CAS 179555-11-4). Due to a lack of publicly available experimental spectra for this specific compound, this document presents data for the closely related this compound methyl ester, alongside predicted data for the parent acid. Additionally, generalized experimental protocols for obtaining such spectra are detailed to aid researchers in their analytical workflows.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for this compound and its methyl ester.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| This compound (Predicted) | ~8.0 | s | - | H-2 |

| ~6.5 | s | - | H-5 | |

| ~4.5-5.5 | br s | - | -NH₂ | |

| ~2.3 | s | - | -CH₃ | |

| ~12.0-13.0 | br s | - | -COOH | |

| 6-Amino-4-methyl-nicotinic acid methyl ester [1] | Data not explicitly provided in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Chemical Shift (δ) ppm | Assignment |

| This compound (Predicted) | ~168 | C=O (Carboxylic Acid) |

| ~160 | C-6 | |

| ~150 | C-2 | |

| ~148 | C-4 | |

| ~115 | C-3 | |

| ~108 | C-5 | |

| ~18 | -CH₃ | |

| 6-Amino-4-methyl-nicotinic acid methyl ester [1] | Data not explicitly provided in search results |

Table 3: IR Spectroscopic Data

| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |

| This compound (Predicted) | 3400-3200 | N-H stretch (Amino group) |

| 3300-2500 | O-H stretch (Carboxylic acid) | |

| 1710-1680 | C=O stretch (Carboxylic acid) | |

| 1640-1600 | N-H bend (Amino group) | |

| 1600-1450 | C=C and C=N stretch (Aromatic ring) | |

| 1320-1210 | C-O stretch (Carboxylic acid) | |

| 920 | O-H bend (Carboxylic acid dimer) | |

| 6-Amino-4-methyl-nicotinic acid methyl ester [1] | Data not explicitly provided in search results |

Table 4: Mass Spectrometry Data

| Compound | m/z | Fragmentation Pattern |

| This compound (Predicted) | 152 | [M]⁺ |

| 135 | [M-OH]⁺ | |

| 107 | [M-COOH]⁺ | |

| 6-Amino-4-methyl-nicotinic acid methyl ester [1] | Data not explicitly provided in search results |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols suitable for a solid aromatic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent is critical to ensure the sample dissolves completely and to avoid interference with the signals of interest.

-

Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

The spectral width should cover the expected range of proton chemical shifts (typically 0-14 ppm).

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).

-

A wider spectral width (e.g., 0-220 ppm) is necessary to cover the range of carbon chemical shifts.

-

-

Data Processing : Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. This is a common and convenient method for solid samples.

-

-

Sample Preparation (KBr Pellet) :

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition :

-

Place the ATR crystal with the sample or the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet to subtract from the sample spectrum.

-

-

Data Analysis : Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation :

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

The concentration should be low, typically in the range of 1-10 µg/mL, to avoid saturating the detector.

-

-

Ionization Method : Electrospray ionization (ESI) is a suitable method for this type of molecule, as it is a soft ionization technique that typically keeps the molecule intact, allowing for the observation of the molecular ion.

-

Mass Analysis :

-

Introduce the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) can be effective, while the amino group can be protonated in positive ion mode ([M+H]⁺).

-

For fragmentation analysis (MS/MS), the molecular ion of interest is selected and subjected to collision-induced dissociation (CID) to generate fragment ions, which provide further structural information.

-

-

Data Analysis : Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions to confirm the molecular weight and deduce structural features.

Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized compound like this compound.

References

Biological Activity of 6-Amino-4-methylnicotinic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 6-Amino-4-methylnicotinic acid and its derivatives, with a focus on their potential therapeutic applications. Due to the specific nature of this compound, this guide also incorporates data from closely related nicotinic acid derivatives to provide a broader context for its potential biological profile. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical scaffold.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the antimicrobial, cytotoxic, and enzyme inhibitory activities of various nicotinic acid derivatives, providing a comparative baseline for the potential efficacy of this compound derivatives.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The data below is for a series of acylhydrazone and N-acetyl-1,3,4-oxadiazoline derivatives of nicotinic acid.

Table 1: Antimicrobial Activity of Nicotinic Acid Derivatives (MIC in µg/mL) [1][2]

| Compound | Staphylococcus epidermidis ATCC 12228 | Staphylococcus aureus ATCC 43300 (MRSA) | Bacillus subtilis ATCC 6633 | Candida albicans ATCC 10231 |

| Acylhydrazone Derivative 13 | 1.95 | 7.81 | - | - |

| N-acetyl-1,3,4-oxadiazoline Derivative 25 | - | 15.62 | 7.81 | - |

Note: '-' indicates data not reported in the cited sources.

Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following data showcases the cytotoxic potential of various pyridine and nicotinonitrile derivatives against human cancer cell lines.

Table 2: Cytotoxic Activity of Pyridine and Nicotinonitrile Derivatives (IC50 in µM) [3][4]

| Compound | Cell Line | IC50 (µM) |

| 2-Amino-4,6-diphenylnicotinonitrile Derivative 3 | MDA-MB-231 (Breast Cancer) | 1.81 ± 0.1 |

| 2-Amino-4,6-diphenylnicotinonitrile Derivative 3 | MCF-7 (Breast Cancer) | 2.85 ± 0.1 |

| 2-Amino-4,6-diphenylnicotinonitrile Derivative 4 | MDA-MB-231 (Breast Cancer) | 6.93 ± 0.4 |

| 2-Amino-4,6-diphenylnicotinonitrile Derivative 4 | MCF-7 (Breast Cancer) | 5.59 ± 0.3 |

| 2-Amino-4,6-diphenylnicotinonitrile Derivative 6 | MDA-MB-231 (Breast Cancer) | 10.23 ± 0.8 |

| 2-Amino-4,6-diphenylnicotinonitrile Derivative 6 | MCF-7 (Breast Cancer) | 9.47 ± 0.7 |

| Doxorubicin (Control) | MDA-MB-231 (Breast Cancer) | 3.18 ± 0.1 |

| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 4.17 ± 0.2 |

Enzyme Inhibitory and Receptor Binding Activity

The inhibitory constant (Ki) and IC50 values are crucial for assessing the potential of compounds to modulate enzyme or receptor activity. The data below highlights the activity of 6-aminonicotinic acid analogues at GABAA receptors and the inhibitory potential of other derivatives against various kinases.

Table 3: GABAA Receptor Binding Affinity of 6-Aminonicotinic Acid Analogues [5]

| Compound | GABA(A) Receptor Binding Affinity (Ki in µM) |

| 6-Aminonicotinic acid (3) | 1.1 - 24 |

| Tetrahydropyridine analogue of 6-aminonicotinic acid (22) | 0.044 |

Table 4: Kinase Inhibitory Activity of a 5-hydroxybenzothiophene Derivative [6]

| Compound | Kinase Target | IC50 (nM) |

| Hydrazide derivative 16b | Clk4 | 11 |

| Hydrazide derivative 16b | DRAK1 | 87 |

| Hydrazide derivative 16b | haspin | 125.7 |

| Hydrazide derivative 16b | Clk1 | 163 |

| Hydrazide derivative 16b | Dyrk1B | 284 |

| Hydrazide derivative 16b | Dyrk1A | 353.3 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of nicotinic acid derivatives and the evaluation of their biological activities, based on protocols described in the cited literature.

Synthesis of Acylhydrazone Derivatives of Nicotinic Acid[1][2]

-

Dissolution: Dissolve 0.01 mole of nicotinic acid hydrazide in 20 mL of 96% ethanol.

-

Addition of Aldehyde: Add 0.011 mole of the appropriate aldehyde to the solution.

-

Reflux: Heat the mixture under reflux for 3 hours.

-

Crystallization: Allow the solution to cool to room temperature and then place it in a refrigerator for 24 hours to facilitate precipitation.

-

Isolation and Purification: Filter the precipitate, and recrystallize it from ethanol to obtain the pure acylhydrazone derivative.

In Vitro Cytotoxicity MTT Assay[4]

-

Cell Seeding: Culture mammary gland breast cancer (MCF-7) and breast cancer (MDA-MB-231) cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. Seed the cells in a 96-well plate at a density of 1.0 × 10^4 cells/well and incubate for 48 hours at 37 °C in a 5% CO2 incubator.

-

Compound Treatment: After incubation, treat the cells with different concentrations of the test compounds and incubate for a further 24 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Kinase Inhibition Assay (General Protocol)[7]

-

Assay Principle: Kinase activity is typically measured using a homogeneous time-resolved fluorescence (HTRF) assay. This assay measures the phosphorylation of a substrate by the kinase.

-

Reaction Mixture: Prepare a reaction mixture containing the kinase, a specific substrate, ATP, and the test compound at various concentrations in an appropriate assay buffer.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and add detection reagents, which typically include a europium cryptate-labeled antibody that specifically recognizes the phosphorylated substrate and an XL665-labeled streptavidin that binds to a biotinylated substrate.

-

HTRF Signal Measurement: Measure the HTRF signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

-

IC50 Determination: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and potential signaling pathways relevant to the biological evaluation of this compound and its derivatives.

General Synthesis Workflow for Nicotinic Acid Derivatives

Caption: General workflow for the synthesis and purification of nicotinic acid derivatives.

Antimicrobial Screening Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.

Potential Kinase Inhibition Signaling Pathway

Caption: Potential mechanism of action for kinase inhibitor derivatives targeting cancer signaling pathways.[7]

This guide serves as a starting point for researchers interested in the biological activities of this compound and its derivatives. The provided data and protocols from related compounds offer valuable insights and methodologies that can be adapted for the exploration of this specific chemical scaffold. Further research is warranted to elucidate the specific biological profile of this compound derivatives and their potential as therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein and lipid kinase inhibitors as targeted anticancer agents of the Ras/Raf/MEK and PI3K/PKB pathways - PMC [pmc.ncbi.nlm.nih.gov]

6-Amino-4-methylnicotinic Acid: A Versatile Scaffold for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-4-methylnicotinic acid is a substituted pyridine carboxylic acid that holds significant potential as a versatile building block in organic synthesis, particularly in the construction of biologically active molecules. Its unique arrangement of a carboxylic acid, an amino group, and a methyl group on the pyridine core provides multiple reactive sites for derivatization, enabling the creation of diverse chemical libraries for drug discovery and materials science. The pyridine ring is a common motif in many pharmaceuticals, and the substituents on this core scaffold allow for fine-tuning of physicochemical properties such as solubility, lipophilicity, and target binding affinity.

This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 179555-11-4 | --INVALID-LINK-- |

| Molecular Formula | C₇H₈N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 152.15 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Storage | Keep in dark place, inert atmosphere, room temperature | --INVALID-LINK-- |

Synthesis

A general workflow for a potential synthetic approach is outlined below.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of related structures, the following characteristic peaks can be predicted.

¹H NMR (Proton NMR):

-

Aromatic protons on the pyridine ring.

-

A singlet corresponding to the methyl group protons.

-

A broad singlet for the amino group protons.

-

A broad singlet for the carboxylic acid proton.

¹³C NMR (Carbon-13 NMR):

-

Signals corresponding to the carbon atoms of the pyridine ring.

-

A signal for the methyl group carbon.

-

A signal for the carboxylic acid carbonyl carbon.

Researchers are advised to perform full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) upon synthesis or acquisition of the compound to confirm its identity and purity.

Applications in Organic Synthesis

This compound serves as a valuable building block for the synthesis of a variety of heterocyclic compounds, particularly those with potential biological activity. The presence of the carboxylic acid and amino groups allows for a range of chemical transformations.

Amide Bond Formation

The carboxylic acid moiety is readily converted to an amide via coupling with a primary or secondary amine. This is a cornerstone reaction in medicinal chemistry for the synthesis of diverse compound libraries.

Experimental Protocol: General Procedure for Amide Coupling

Caption: General workflow for amide coupling of this compound.

Methodology:

-

To a solution of this compound (1.0 eq) in an appropriate aprotic solvent (e.g., DMF, DCM) is added the desired amine (1.0-1.2 eq).

-

A coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq) are added to the reaction mixture.

-

The reaction is stirred at room temperature for 2-12 hours, and the progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is diluted with an organic solvent and washed with aqueous solutions (e.g., saturated NaHCO₃, brine) to remove unreacted starting materials and coupling reagents.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired amide.

Derivatization of the Amino Group

The 6-amino group can undergo various reactions such as acylation, alkylation, and sulfonylation to introduce further diversity into the molecular scaffold.

Synthesis of Biologically Active Molecules

Nicotinic acid and its derivatives are known to be key components in a variety of biologically active compounds. This compound is a promising starting material for the synthesis of enzyme inhibitors, such as those targeting kinases and Poly(ADP-ribose) polymerase (PARP).

Potential Application in Kinase Inhibitor Synthesis:

Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase domain. The pyridine nitrogen and the amino group of this compound can potentially serve as hydrogen bond donors and acceptors, respectively. The carboxylic acid can be functionalized to occupy other pockets of the ATP-binding site.

Caption: Logical relationship for kinase inhibitor design.

Quantitative Data

Due to the limited availability of published research specifically on this compound as a building block, extensive quantitative data on reaction yields and biological activities of its derivatives are not available. The following table provides hypothetical examples based on typical yields for the described transformations.

| Reaction Type | Substrate | Product | Typical Yield (%) |

| Amide Coupling | This compound + Benzylamine | 6-Amino-N-benzyl-4-methylnicotinamide | 70-95 |

| Esterification | This compound | Methyl 6-amino-4-methylnicotinate | 80-95 |

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its trifunctional nature allows for the creation of a wide array of derivatives with potential applications in medicinal chemistry and materials science. While detailed synthetic and characterization data for the parent molecule are currently scarce, its potential for elaboration into complex and biologically active compounds is significant. Further research into the synthesis and derivatization of this scaffold is warranted to fully explore its utility in the development of novel chemical entities.

Potential Therapeutic Targets of 6-Amino-4-methylnicotinic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-4-methylnicotinic acid, a substituted nicotinic acid derivative, has emerged as a compound of interest in drug discovery. This technical guide provides an in-depth analysis of its potential therapeutic targets, focusing on the G protein-coupled receptor GPR109b. While quantitative data for this specific molecule is limited in publicly available literature, this document synthesizes the existing knowledge on the broader class of 6-amino-substituted nicotinic acids and their interaction with GPR109b. Detailed experimental protocols for assessing target engagement and signaling are provided, alongside visualizations of the relevant biological pathways and experimental workflows to facilitate further research and development.

Primary Therapeutic Target: GPR109b (HCAR3)

The primary potential therapeutic target for this compound is the G protein-coupled receptor 109b (GPR109b), also known as Hydroxycarboxylic Acid Receptor 3 (HCAR3). Research has identified that the class of compounds to which this compound belongs, namely 6-amino-substituted nicotinic acids, act as highly selective agonists for GPR109b.[1] This receptor is a member of the hydroxycarboxylic acid receptor family, which also includes GPR109a (HCAR2) and GPR81 (HCAR1).

GPR109b is predominantly expressed in adipocytes and immune cells. Its activation is associated with anti-lipolytic effects, suggesting a potential role in metabolic disorders. Unlike its close homolog GPR109a, which is the receptor for niacin and is associated with flushing as a side effect, selective agonists of GPR109b may offer a therapeutic advantage.

Quantitative Data for Related Ligands

Table 1: Activity of Representative Ligands on GPR109b

| Compound Class | Reported Activity | Reference |

|---|---|---|

| 6-Amino-substituted nicotinic acids | Selective agonists of GPR109b | [1] |

| 3-Nitro-4-substituted-aminobenzoic acids | Potent and highly selective agonists of GPR109b |[1] |

Note: Specific quantitative values for this compound are not provided in the source literature.

Signaling Pathway of GPR109b

GPR109b, like other members of the HCAR family, primarily couples to the inhibitory G protein, Gαi. Activation of the receptor by an agonist such as this compound is expected to initiate a canonical Gαi signaling cascade.

Signaling Cascade:

-

Ligand Binding: this compound binds to the orthosteric site of GPR109b.

-

G Protein Activation: This binding induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi protein.

-

G Protein Dissociation: The Gαi-GTP and Gβγ subunits dissociate.

-

Downstream Effector Modulation: The Gαi-GTP subunit inhibits the enzyme adenylyl cyclase.

-

Second Messenger Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

This reduction in cAMP levels is the primary mechanism through which GPR109b activation exerts its physiological effects, such as the inhibition of lipolysis in adipocytes.

Experimental Protocols

To assess the activity of this compound or other potential ligands at GPR109b, the following experimental protocols are recommended.

GTPγS Binding Assay

This functional assay measures the initial step of G protein activation following receptor agonism.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in stimulating G protein activation via GPR109b.

Materials:

-

Cell membranes prepared from a cell line stably or transiently expressing human GPR109b.

-

[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Test compound (e.g., this compound) at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT.

-

Scintillation cocktail and scintillation counter.

-

Glass fiber filter mats and cell harvester.

Procedure:

-

Membrane Preparation: Homogenize cells expressing GPR109b in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

Cell membranes (typically 5-20 µg of protein per well).

-

GDP (final concentration typically 10-100 µM).

-

Test compound at desired concentrations.

-

-

Incubation: Pre-incubate the plate at 30°C for 15 minutes.

-

Initiation of Reaction: Add [35S]GTPγS (final concentration typically 0.1-0.5 nM) to each well to start the reaction.

-

Reaction Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Quantification: Dry the filter mats and add scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

cAMP Accumulation Assay

This assay measures the downstream effect of Gαi activation, which is the inhibition of cAMP production.

Objective: To determine the inhibitory effect of a test compound on adenylyl cyclase activity, as measured by a decrease in intracellular cAMP levels.

Materials:

-

A cell line expressing human GPR109b (e.g., CHO or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound (e.g., this compound) at various concentrations.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and reagents.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Cell Culture: Seed GPR109b-expressing cells in a 96-well or 384-well plate and culture overnight.

-

Cell Stimulation:

-

Aspirate the culture medium.

-

Add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 15-30 minutes at room temperature.

-

Add the test compound at various concentrations and incubate for a further 15-30 minutes.

-

Add forskolin (a concentration that gives a submaximal stimulation, e.g., 1-10 µM) to all wells except the basal control.

-

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis:

-

Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Other Potential Therapeutic Targets

Currently, the primary and most well-supported potential therapeutic target for this compound and related compounds is GPR109b. Broader searches of scientific literature have not revealed significant, reproducible activity at other targets. However, as with any small molecule, off-target effects are always a possibility and should be investigated through comprehensive screening panels during later stages of drug development.

Conclusion

This compound holds promise as a selective agonist of GPR109b, a receptor implicated in metabolic regulation. This technical guide has outlined the current understanding of its primary therapeutic target, the associated signaling pathway, and detailed experimental protocols for its characterization. Further research is warranted to determine the specific quantitative pharmacology of this compound at GPR109b and to explore its therapeutic potential in relevant disease models. The provided methodologies and visualizations serve as a foundation for these future investigations.

References

In Silico Modeling of 6-Amino-4-methylnicotinic Acid Interactions with GPR109b: A Technical Guide

Abstract: This technical guide provides a comprehensive framework for the in silico modeling of 6-Amino-4-methylnicotinic acid's interaction with its target receptor, G protein-coupled receptor 109b (GPR109b or HCAR3). This compound is part of a series of 6-amino-substituted nicotinic acids that have been identified as selective agonists for GPR109b.[1] Given the absence of an experimentally determined structure for GPR109b, this guide outlines a complete in silico workflow, commencing with homology modeling to generate a reliable three-dimensional receptor structure. Subsequently, detailed protocols for molecular docking are provided to predict the binding mode of this compound within the GPR109b binding pocket. The guide culminates with a methodology for performing molecular dynamics simulations to assess the stability of the ligand-receptor complex and to characterize the dynamic interactions. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug design and the study of GPCRs.

Introduction

This compound belongs to a class of compounds recognized for their selective agonist activity at the G protein-coupled receptor 109b (GPR109b), also known as Hydroxycarboxylic Acid Receptor 3 (HCAR3).[1] GPR109b is a member of the hydroxycarboxylic acid receptor family and is primarily coupled to the inhibitory G protein, Gαi.[2][3] Upon activation, GPR109b initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This mechanism of action makes GPR109b a potential therapeutic target for various metabolic and inflammatory disorders.

The rational design of novel and potent GPR109b modulators is hampered by the lack of an experimentally resolved three-dimensional structure. In silico modeling techniques offer a powerful alternative to elucidate the structural basis of ligand recognition and activation of this receptor. This guide presents a step-by-step methodology for building a homology model of GPR109b, docking this compound into the predicted binding site, and simulating the dynamic behavior of the resulting complex.

GPR109b Signaling Pathway

GPR109b, upon binding of an agonist such as this compound, undergoes a conformational change that activates the associated heterotrimeric G protein. The Gαi subunit exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer. The activated Gαi-GTP complex then inhibits adenylyl cyclase, an enzyme responsible for the conversion of ATP to cAMP. The reduction in cAMP levels modulates the activity of downstream effectors, such as Protein Kinase A (PKA), leading to a cellular response.

In Silico Modeling Workflow

The comprehensive in silico investigation of the interaction between this compound and GPR109b follows a multi-step computational protocol. This workflow is designed to overcome the absence of an experimental receptor structure and to provide detailed insights into the molecular recognition process.

Quantitative Data on GPR109b Agonists

| Ligand | Parameter | Value (µM) | Cell System/Assay |

| 2-OH-octanoic acid | EC50 | ~4 | GTPγS binding assay |

| 3-OH-octanoic acid | EC50 | ~8 | GTPγS binding assay |

| Acifran | EC50 | ~10 | Calcium mobilization assay |

| Nicotinic Acid | EC50 | >1000 | Calcium mobilization assay |

Table 1: Representative quantitative data for GPR109b agonists. EC50 values indicate the concentration of the agonist that gives half-maximal response. Data is compiled from various sources for illustrative purposes.[3][4]

Detailed Methodologies

Homology Modeling of GPR109b

Objective: To construct a three-dimensional model of the human GPR109b receptor based on the crystal structure of a homologous protein.

Protocol:

-

Template Selection:

-

Obtain the amino acid sequence of human GPR109b from a protein database (e.g., UniProt: Q8TDS4).

-

Perform a BLASTp search against the Protein Data Bank (PDB) to identify suitable template structures. Prioritize templates with high sequence identity (>30%), resolution (<2.5 Å), and functional relevance (e.g., other Class A GPCRs in an inactive or active state). The human hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A) or other closely related GPCRs are potential templates.

-

-

Sequence Alignment:

-

Perform a multiple sequence alignment of the GPR109b query sequence with the selected template(s) using tools like ClustalW or T-Coffee.

-

Manually inspect and refine the alignment, particularly in the transmembrane helical regions and loop regions, to ensure correct positioning of conserved motifs.

-

-

Model Building:

-

Utilize homology modeling software such as MODELLER or a web-based server like SWISS-MODEL.

-

Provide the sequence alignment and the template PDB file(s) as input.

-

Generate a pool of 100-200 independent models.

-

-

Model Evaluation and Refinement:

-

Assess the stereochemical quality of the generated models using Ramachandran plots (e.g., via PROCHECK). A good model should have over 90% of residues in the most favored regions.

-

Evaluate the models using scoring functions like DOPE (Discrete Optimized Protein Energy) in MODELLER or QMEAN in SWISS-MODEL.

-

Select the model with the best scores for further refinement.

-

Perform loop refinement for the extracellular and intracellular loop regions, as these are often the most variable and poorly resolved parts of the model.

-

Perform energy minimization of the final model using a molecular mechanics force field (e.g., CHARMM, AMBER) to relieve any steric clashes.

-

Molecular Docking of this compound

Objective: To predict the binding conformation and interactions of this compound within the GPR109b homology model.

Protocol:

-

Ligand Preparation:

-

Obtain the 2D structure of this compound. Its SMILES string is Cc1cc(c(N)nc1)C(=O)O.

-

Convert the 2D structure to a 3D conformation using software like Open Babel or Maestro.

-

Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

-

-

Receptor Preparation:

-

Add hydrogen atoms to the GPR109b homology model.

-

Assign partial charges to the receptor atoms.

-

Define the binding site. This can be done by identifying the pocket corresponding to the ligand-binding site in the template structure or by using pocket prediction algorithms. For GPCRs, the orthosteric binding site is typically located within the transmembrane helical bundle.

-

-

Docking Simulation:

-

Use a molecular docking program such as AutoDock Vina or Glide.

-

Define a grid box that encompasses the entire predicted binding site.

-

Perform the docking simulation, allowing for flexibility of the ligand. It is also possible to allow for limited flexibility of key receptor side chains (induced fit docking).

-

Generate a set of possible binding poses (e.g., 10-20).

-

-

Pose Analysis and Selection:

-

Rank the docking poses based on their predicted binding affinity (e.g., docking score in kcal/mol).

-

Visually inspect the top-ranked poses using molecular visualization software like PyMOL or VMD.

-

Analyze the interactions (hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the receptor for each pose.

-

Select the most plausible binding pose based on a combination of the docking score and the formation of chemically meaningful interactions with key residues.

-

Molecular Dynamics Simulation

Objective: To evaluate the stability of the this compound-GPR109b complex and to characterize the dynamics of their interaction in a simulated physiological environment.

Protocol:

-

System Setup:

-

Embed the docked ligand-receptor complex into a pre-equilibrated lipid bilayer (e.g., POPC) using a tool like CHARMM-GUI.

-

Solvate the system with a water model (e.g., TIP3P) and add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform a steepest descent energy minimization of the entire system to remove any bad contacts.

-

-

Equilibration:

-

Perform a multi-stage equilibration process.

-

NVT Equilibration: Heat the system to the desired temperature (e.g., 310 K) while keeping the volume constant. Apply positional restraints to the protein and ligand heavy atoms to allow the solvent and lipids to equilibrate around them.

-

NPT Equilibration: Switch to a constant pressure ensemble and continue the equilibration. Gradually release the positional restraints on the protein and ligand.

-

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns) without any restraints.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

-

Interaction Analysis: Analyze the trajectory to identify stable hydrogen bonds and other key interactions between the ligand and the receptor.

-

Binding Free Energy Calculation: Employ methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the ligand to the receptor.

-

Conclusion

This technical guide provides a robust and detailed workflow for the in silico modeling of this compound's interactions with its target receptor, GPR109b. By following the outlined protocols for homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the structural determinants of ligand binding and receptor activation. These computational approaches can significantly aid in the structure-based design of novel and more potent GPR109b modulators for therapeutic applications. The methodologies described herein are adaptable and can serve as a foundation for the computational investigation of other small molecules targeting GPCRs with unknown experimental structures.

References

- 1. 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Deorphanization of GPR109B as a Receptor for the β-Oxidation Intermediate 3-OH-octanoic Acid and Its Role in the Regulation of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deorphanization of GPR109B as a receptor for the beta-oxidation intermediate 3-OH-octanoic acid and its role in the regulation of lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Amino-4-methylnicotinic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Amino-4-methylnicotinic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct research on this specific molecule, this paper contextualizes its discovery and history within the broader landscape of nicotinic acid analogs. A detailed, representative experimental protocol for the synthesis of a closely related aminopyridine carboxylic acid is presented, alongside a discussion of the general applications of this class of compounds as versatile chemical intermediates. This guide aims to serve as a foundational resource for researchers utilizing aminonicotinic acid scaffolds in their work.

Introduction and Historical Context

The discovery and development of nicotinic acid (niacin or vitamin B3) and its derivatives have a rich history intertwined with the progress of nutritional science and pharmacology. Initially identified through its role in preventing pellagra, nicotinic acid was later recognized for its lipid-lowering properties, establishing it as a valuable therapeutic agent.[1][2] This led to extensive research into a wide array of nicotinic acid analogs, with modifications to the pyridine ring aimed at enhancing efficacy, reducing side effects, or enabling their use as chemical building blocks for more complex molecules.

The introduction of amino and methyl groups to the nicotinic acid scaffold, as seen in This compound (CAS Number: 179555-11-4), represents a strategic functionalization. Such modifications are crucial in modern drug discovery, providing points for further chemical elaboration and influencing the molecule's physicochemical properties. While the specific discovery of this compound is not well-documented in dedicated historical accounts, its emergence is a logical progression in the exploration of substituted pyridine carboxylic acids as versatile intermediates in organic synthesis.[3][4] These compounds are key components in the construction of novel molecular architectures for pharmaceuticals and advanced materials.[5]

Physicochemical Properties

Quantitative data for this compound is not extensively published. However, based on its structure and data from closely related analogs, the following properties can be inferred.

| Property | Value (Estimated/Inferred) | Reference |

| CAS Number | 179555-11-4 | |

| Molecular Formula | C₇H₈N₂O₂ | |

| Molecular Weight | 152.15 g/mol | |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in polar organic solvents | General knowledge |

| Melting Point | >300 °C (decomposes) | Inferred from analogs |

Synthesis and Experimental Protocols

Representative Synthesis of a Functionalized Aminopyridine Carboxylic Acid

This protocol details the synthesis of 4-aminopyridine-2-carboxylic acid via the hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram).[6]

Materials:

-

4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram)

-

10% Palladium on activated carbon (Pd/C)

-

10% aqueous Lithium Hydroxide (LiOH) solution

-

Hydrogen gas (H₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Diatomaceous earth (Celite)

Equipment:

-

High-pressure hydrogenation apparatus (e.g., Parr shaker)

-

Stirring hot plate

-

Filtration apparatus (e.g., Buchner funnel)

-

pH meter or pH paper

-

Standard laboratory glassware

Procedure:

-

A thick suspension of Picloram (8 g, 33 mmol) and 10% Pd/C (1.2 g) in a 10% aqueous LiOH solution (44 mL) is prepared in a suitable high-pressure reaction vessel.[6]

-

The vessel is sealed and purged with hydrogen gas twice to remove air.[6]

-

The mixture is then stirred under a hydrogen atmosphere (45 PSI) at 40°C for 4 hours.[6]

-

Following the initial hydrogenation period, the temperature is increased to 70°C, and the reaction is maintained for an additional 12 hours.[6]

-

After cooling, the suspension is filtered through a pad of diatomaceous earth to remove the catalyst.[6]

-

The filtrate is then acidified to a pH of 3 with concentrated HCl, which results in the precipitation of the product.[6]

-

The solid product is collected by filtration, washed with cold water, and dried under high vacuum to yield 4-aminopyridine-2-carboxylic acid as a beige solid.[6]

Expected Yield: 4.6 g (99%)[6]

Applications in Drug Discovery and Materials Science

Aminonicotinic acids, including this compound, are primarily valued as versatile intermediates in the synthesis of more complex molecules. Their bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid that can be converted into various functional groups, makes them ideal starting materials.

-

Pharmaceutical Synthesis: These compounds serve as crucial building blocks for active pharmaceutical ingredients (APIs). The pyridine scaffold is a common motif in many drugs, and the amino and carboxylic acid groups provide handles for creating diverse molecular libraries for structure-activity relationship (SAR) studies.[7] They are used in the synthesis of antihypertensives, anti-inflammatory agents, and antivirals.[8]

-

Materials Science: Carboxylic acid-functionalized pyridines are employed as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These porous materials have applications in gas storage, separation, and catalysis.[5]

Signaling Pathways and Biological Relevance

While direct biological activity data for this compound is scarce, nicotinic acid and its analogs are known to interact with specific signaling pathways. A primary example is the G-protein coupled receptor GPR109A (also known as HM74A), which mediates the lipid-lowering effects of nicotinic acid.[9]

References

- 1. WO2012095691A1 - An improved process for producing aminopyridines - Google Patents [patents.google.com]

- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. innospk.com [innospk.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 6-Amino-4-methylnicotinic Acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-4-methylnicotinic acid is a derivative of nicotinic acid (Vitamin B3). Nicotinic acid and its analogs are known to play roles in various biological processes, and their study in cell culture is crucial for understanding their potential therapeutic applications. This document provides a detailed protocol for the dissolution and application of this compound in a cell culture setting, compiled from available data on the compound and its structural relatives. Due to the limited specific data on this compound, the following protocols include recommendations for initial validation experiments.

Data Presentation: Solubility and Cytotoxicity of Related Compounds

| Compound | Solvent | Solubility | Cell Line | Cytotoxicity Metric & Value |

| Nicotinic acid | DMSO | ~1 mg/mL[1] | AH109A-TC cancer cells | Reduces invasion at 20 and 40 µM[1] |

| Nicotinic acid | Water | 18 g/L[2] | Normal Human Epidermal Keratinocytes | Used at 1, 3, 10, 30, and 100 µM[3] |

| Nicotinamide | DMSO | 50 mg/mL[4] | K562 (myeloid cell line) | IC50 = 0.03433 M[5] |

| Nicotine | - | - | MRC-5 (lung fibroblasts) | ~50% cell death at 2 mM[6] |

Note: The provided data is for related compounds and should be used as a guideline. It is imperative to determine the specific solubility and cytotoxicity of this compound for your experimental system.

Experimental Protocols

Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Weighing the Compound: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be determined by the user from the product sheet), weigh out the corresponding mass.

-

Dissolution: Add the appropriate volume of DMSO to the weighed compound in a sterile microcentrifuge tube.

-

Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

-

Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage.

Determination of Working Concentration and Cytotoxicity (MTT Assay)

It is crucial to determine the optimal, non-toxic working concentration of this compound for your specific cell line. An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for assessing cell viability.

Materials:

-

Your cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Phosphate-buffered saline (PBS)

-

Multi-channel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. A suggested starting range, based on related compounds, is 1 µM to 10 mM. Remember to include a vehicle control (medium with the highest concentration of DMSO used for dilution) and an untreated control.

-

Incubation: Remove the old medium from the cells and add 100 µL of the prepared treatment media to the respective wells. Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited). Select a working concentration for your experiments that shows minimal cytotoxicity.

Visualization of Workflow and Signaling Pathway

Experimental Workflow

Caption: Workflow for preparing and using this compound.

Postulated Signaling Pathway

As a derivative of nicotinic acid, this compound may interact with the nicotinic acid receptor, GPR109A. The following diagram illustrates the canonical GPR109A signaling pathway.

Caption: GPR109A signaling pathway potentially activated by the compound.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinamide | Cell Signaling Technology [cellsignal.com]